molecular formula C12H17NO4 B12914527 Methyl 5-[(furan-3-carbonyl)amino]hexanoate CAS No. 61586-92-3

Methyl 5-[(furan-3-carbonyl)amino]hexanoate

Katalognummer: B12914527
CAS-Nummer: 61586-92-3
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: LCHYDEYHGHRPOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(furan-3-carboxamido)hexanoate is an organic compound with the molecular formula C12H17NO4 It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(furan-3-carboxamido)hexanoate typically involves the reaction of furan derivatives with hexanoic acid derivatives under specific conditions. One common method includes the esterification of 5-(furan-3-carboxamido)hexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-(furan-3-carboxamido)hexanoate may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(furan-3-carboxamido)hexanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 5-(furan-3-carboxamido)hexanol.

    Substitution: Various N-substituted amides.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(furan-3-carboxamido)hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel antibacterial and antifungal agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 5-(furan-3-carboxamido)hexanoate involves its interaction with specific molecular targets. The furan ring can participate in electron transfer reactions, while the amido group can form hydrogen bonds with biological macromolecules. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s bioactive effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methylfurfural: A furan derivative with similar structural features but different functional groups.

    Furan-2-carboxamide: Another furan derivative with an amido group at a different position.

    Methyl 5-(furan-2-carboxamido)hexanoate: A positional isomer of Methyl 5-(furan-3-carboxamido)hexanoate.

Uniqueness

Methyl 5-(furan-3-carboxamido)hexanoate is unique due to the specific positioning of the amido group on the furan ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct bioactive properties compared to its analogs.

Eigenschaften

CAS-Nummer

61586-92-3

Molekularformel

C12H17NO4

Molekulargewicht

239.27 g/mol

IUPAC-Name

methyl 5-(furan-3-carbonylamino)hexanoate

InChI

InChI=1S/C12H17NO4/c1-9(4-3-5-11(14)16-2)13-12(15)10-6-7-17-8-10/h6-9H,3-5H2,1-2H3,(H,13,15)

InChI-Schlüssel

LCHYDEYHGHRPOJ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCC(=O)OC)NC(=O)C1=COC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.